4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide
Description
Properties
CAS No. |
920495-69-8 |
|---|---|
Molecular Formula |
C18H22N4O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[1-amino-2-[(2-ethoxyacetyl)amino]ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-12-17(23)21-11-16(19)13-3-5-14(6-4-13)18(24)22-15-7-9-20-10-8-15/h3-10,16H,2,11-12,19H2,1H3,(H,21,23)(H,20,22,24) |
InChI Key |
LBRQHDGIBJHBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyacetamido Intermediate: The ethoxyacetamido group can be introduced by reacting ethyl acetate with an appropriate amine under acidic or basic conditions.
Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Coupling with Pyridinyl Group: The pyridinyl group can be coupled to the benzamide core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Assembly: The final compound is assembled by coupling the intermediates under controlled conditions, often using peptide coupling agents like diethylphosphorocyanidate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethoxyacetamido group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridinyl group can be involved in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are used in cross-coupling reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Coupling Reactions: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and antiviral activity.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis, thereby exhibiting its antiviral and anti-tubercular effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide and related benzamide derivatives:
Key Structural and Functional Insights :
Substituent Impact on Target Selectivity: The pyridin-4-yl group in the target compound may favor interactions with kinases or receptors requiring planar aromatic systems, whereas analogs with pyridin-2-yl (e.g., compounds 21, 22, CAS 220643-77-6) could enhance hydrogen bonding or π-π stacking in distinct binding pockets .
The iodo substituent in CAS 220643-77-6 could enable radio-labeling or enhance halogen bonding in receptor-ligand interactions, a feature absent in the target compound .
Synthetic Methodology :
- Most analogs (e.g., 19e, 21, 22) were synthesized via amide coupling using reagents like HBTU, a method likely applicable to the target compound .
- The tert-butyl and methoxy groups in compounds 21 and 22 required orthogonal protection strategies, whereas the target compound’s simpler ethoxyacetamido group may streamline synthesis .
Biological Activity
4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Composition
The compound has the following chemical formula:
Its structure consists of a benzamide core linked to a pyridine ring and an ethoxyacetamido group, which may enhance its biological efficacy. The presence of these functional groups suggests potential interactions with various biological targets, particularly kinases involved in cell signaling pathways.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various kinases such as Rho-associated kinase 1 (ROCK1). These inhibitors are being studied for their therapeutic effects in:
- Cardiovascular Diseases : By regulating cell contraction and proliferation.
- Cancer : Targeting pathways involved in tumor growth and metastasis.
Comparative Biological Activity
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(Pyridin-4-yl)benzamide | Similar core structure | Kinase inhibition | Lacks ethoxy group |
| N-Ethyl-4-(pyridin-4-yl)benzamide | Ethyl substitution | Cardiovascular effects | Different alkyl chain |
| 4-(Pyridin-3-yl)benzamide | Altered pyridine position | Anticancer properties | Different substitution pattern |
Inhibition Studies
In a study focused on the synthesis and biological evaluation of benzamides, compounds with similar frameworks were tested for their activity against various biological targets. The results indicated that modifications to the benzamide structure could significantly enhance activity against specific kinases, suggesting that this compound may also exhibit potent inhibitory effects .
Larvicidal and Fungicidal Activities
Preliminary bioassays of related benzamides revealed promising larvicidal activities against mosquito larvae and fungicidal activities against several fungi. For instance, certain derivatives demonstrated larvicidal rates as high as 100% at concentrations of 10 mg/L. This suggests that structural modifications can lead to enhanced biological efficacy, indicating that further research into this compound could yield significant findings in pest control applications .
Future Directions
The biological activity of this compound warrants further investigation through:
- Molecular Docking Studies : To elucidate binding affinities and interaction mechanisms with specific proteins such as ROCK1.
- In Vivo Studies : To assess the therapeutic potential in animal models for cardiovascular diseases and cancer.
- Optimization of Structure : Modifying substituents to enhance potency and selectivity towards targeted kinases.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide, and how can purity be ensured?
- Synthetic Routes :
- Multi-step synthesis typically involves coupling a pyridin-4-amine derivative with a benzamide intermediate. For example, the final step may use carbodiimide-mediated coupling (e.g., EDC/HOBT) under anhydrous conditions to form the amide bond .
- Intermediate purification via column chromatography (e.g., chloroform:methanol gradients) is critical to isolate the target compound .
- Purity Assurance :
- Analytical techniques include HPLC (>95% purity threshold), NMR (to confirm structural integrity), and mass spectrometry (for molecular weight validation) .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Primary Methods :
- NMR : ¹H/¹³C NMR to resolve the ethoxyacetamido side chain and pyridinyl aromatic protons .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and secondary amine N-H bends .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
- Supplementary Techniques :
- Elemental analysis (C, H, N) ensures stoichiometric consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
- Methodological Approach :
- Use differential scanning calorimetry (DSC) to assess polymorphic forms that may affect solubility .
- Solubility parameter calculations (Hansen solubility parameters) to match solvents with the compound’s lipophilicity .
- Cross-validate with shake-flask experiments at controlled pH (e.g., PBS vs. DMSO) .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of the ethoxyacetamido group?
- SAR Workflow :
Analog Synthesis : Replace the ethoxy group with methoxy/fluoro variants and compare bioactivity .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., kinases) .
In Vitro Assays : Measure binding affinity (SPR) or enzymatic inhibition (IC₅₀) to correlate substituent effects .
- Key Finding : The ethoxy group may enhance metabolic stability by reducing CYP450-mediated oxidation .
Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?
- Troubleshooting Steps :
- Validate assay conditions: Check for serum protein binding (e.g., using equilibrium dialysis) that may reduce free compound availability .
- Pharmacokinetic profiling: Measure plasma half-life and tissue distribution to identify bioavailability limitations .
- Metabolite screening: LC-MS/MS to detect inactive/active metabolites that alter in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
